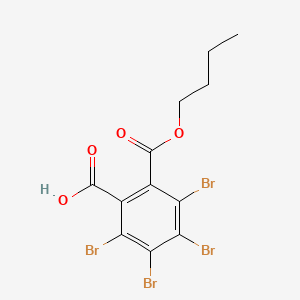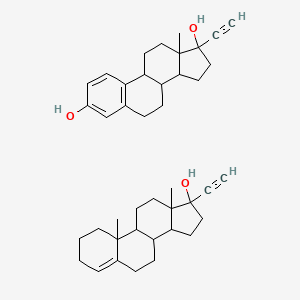![molecular formula C29H39BrOS3 B12294456 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドは、チオフェンファミリーに属する複雑な有機化合物です。チオフェンは、5員環に硫黄原子を含む複素環式化合物です。この特定の化合物は、複数のチオフェン環と臭素置換基を特徴としており、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドの合成は、通常、チオフェン環の調製から始まる複数の手順を伴います。 一般的な方法の1つは、パラジウム触媒の存在下で有機スズ化合物とハロゲン化物をカップリングさせるスチールカップリング反応です 。反応条件には、窒素やアルゴンなどの不活性雰囲気と、カップリングプロセスを促進するための高温が含まれることがよくあります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路がより大規模に使用される場合があります。連続フロー反応器と自動化システムの使用により、合成の効率と収率を向上させることができます。さらに、カラムクロマトグラフィーや再結晶などの精製技術が用いられ、所望の化合物を高純度で得ることができます。
化学反応の分析
反応の種類
5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドは、以下を含む様々な化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: 臭素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
置換: アミン、チオール、アルコキシドなどの求核剤
生成する主な生成物
酸化: 5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルボン酸
還元: 5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-メタノール
置換: 使用した求核剤に応じて、様々な置換チオフェン誘導体
科学研究への応用
5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗癌作用など、潜在的な生物活性について調査されています。
医学: 医薬品開発における潜在的な使用と、医薬品化学におけるファーマコフォアとして調査されています。
科学的研究の応用
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドの作用機序は完全に解明されていませんが、様々な分子標的や経路に作用すると考えられています。この化合物の構造により、π-π相互作用や水素結合に関与することができ、生体高分子への結合に影響を与える可能性があります。さらに、臭素原子とアルデヒド基の存在は、その反応性と細胞成分との相互作用に貢献している可能性があります。
類似化合物の比較
類似化合物
- 5-ブロモ-2,2'-ビチオフェン
- 5-ヘキシル-2-チオフェンボロン酸ピナコールエステル
- 2-ブロモチオフェン
独自性
類似化合物と比較して、5-[5-(5-ブロモ-3-オクチルチオフェン-2-イル)チオフェン-2-イル]-4-オクチルチオフェン-2-カルバルデヒドは、拡張された共役系と複数のチオフェン環により独特です。 この構造は、その電子特性を向上させ、有機半導体や電子材料の開発に特に役立ちます .
類似化合物との比較
Similar Compounds
- 5-bromo-2,2’-bithiophene
- 5-hexyl-2-thiopheneboronic acid pinacol ester
- 2-bromothiophene
Uniqueness
Compared to similar compounds, 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde is unique due to its extended conjugation and multiple thiophene rings. This structure enhances its electronic properties, making it particularly useful in the development of organic semiconductors and electronic materials .
特性
分子式 |
C29H39BrOS3 |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C29H39BrOS3/c1-3-5-7-9-11-13-15-22-19-24(21-31)32-28(22)25-17-18-26(33-25)29-23(20-27(30)34-29)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3 |
InChIキー |
ZYUNJHSTRZQJIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(SC(=C1)C=O)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


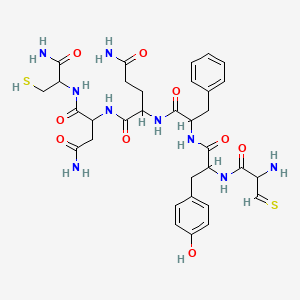
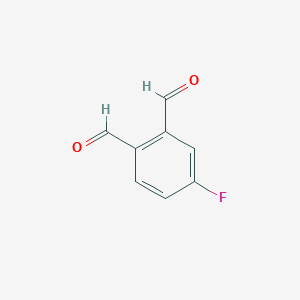

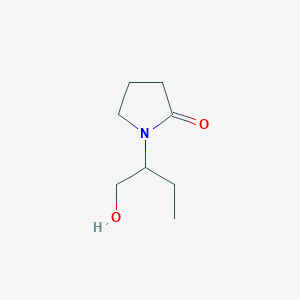

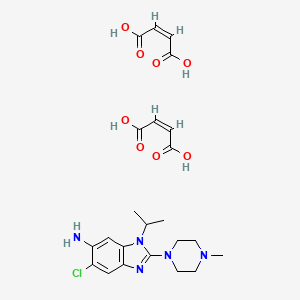



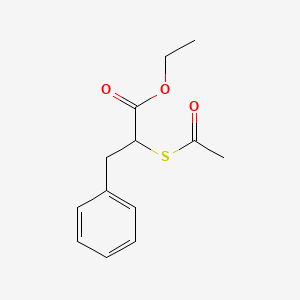
![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
